REACTION_CXSMILES
|
[C:1]([O:10]C)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)#[N:13].C(N(CC)CC)C>C1(C)C=CC=CC=1>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:12]1[S:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1](=[O:10])[N:13]=1
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Name
|
|
Quantity
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1.6 g
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Type
|
reactant
|
Smiles
|
C(C=1C(S)=CC=CC1)(=O)OC
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=NC=CC=C1
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
2 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating the mixture
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Type
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TEMPERATURE
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Details
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under reflux for 8 hours
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Duration
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8 h
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Type
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DISTILLATION
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Details
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the toluene was distilled away
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Type
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ADDITION
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Details
|
Ethanol was added to the residues
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Type
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CUSTOM
|
Details
|
the resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give crude crystals (1.7 g)
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel column chromatography (hexane:chloroform=5:1→chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1SC2=C(C(N1)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 43.4% | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |